molecular formula C13H12BrNO2 B1294236 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine CAS No. 663955-79-1

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine

Cat. No.: B1294236
CAS No.: 663955-79-1
M. Wt: 294.14 g/mol
InChI Key: NCWXAIKSFAEBJX-UHFFFAOYSA-N
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Description

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is an organic compound with the molecular formula C13H12BrNO2 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a 4-methoxybenzyl group attached via an oxygen atom at the 2-position

Safety and Hazards

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is harmful by inhalation, in contact with skin, and if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine typically involves the reaction of 2-hydroxy-5-bromopyridine with 4-methoxybenzyl alcohol. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation and Reduction Reactions: Products include aldehydes, ketones, or alcohols derived from the methoxybenzyl group.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-((4-methoxybenzyl)oxy)pyridine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxybenzyl group contribute to its binding affinity and specificity. The exact pathways involved would vary based on the biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(4-methoxybenzyloxy)pyrimidine
  • 5-Bromo-2-(4-methoxybenzylamino)pyrimidine
  • 2-Bromo-5-methoxybenzyl bromide

Comparison

5-Bromo-2-((4-methoxybenzyl)oxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

5-bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-16-12-5-2-10(3-6-12)9-17-13-7-4-11(14)8-15-13/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWXAIKSFAEBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650350
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

663955-79-1
Record name 5-Bromo-2-[(4-methoxyphenyl)methoxy]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-[(4-methoxybenzyl)oxy]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Synthesized as described in Example 53A from 2,5-dibromopyridine and p-methoxybenzyl alcohol with the following exceptions: the reaction was heated at reflux for 90 min, and the title compound was purified by flash chromatography (EtOAc/hexanes): 1H NMR (400 MHz, CDCl3) δ 8.21 (dd, J=2.6, 0.6 Hz, 1H), 7.64 (dd, J=8.8, 2.6 Hz, 1H), 7.38 (m, 2H, AA′XX′), 6.91 (m, 2H, AA′XX′), 6.69 (dd, J=8.9, 0.6 Hz, 1H), 5.26 (s, 2H), 3.81 (s, 3H).
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